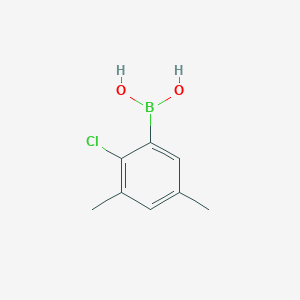

(2-Chloro-3,5-dimethylphenyl)boronic acid

Description

Properties

IUPAC Name |

(2-chloro-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDUWKGWESJHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-3,5-dimethylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-3,5-dimethylphenyl)boronic acid, a halogenated and alkyl-substituted arylboronic acid, is a key building block in modern organic synthesis. Its utility primarily lies in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of this boronic acid, featuring a chlorine atom and two methyl groups on the phenyl ring, offers unique steric and electronic properties that can be strategically employed to influence the characteristics of the final product. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, its primary applications in organic chemistry, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and computed physicochemical properties of (2-Chloro-3,5-dimethylphenyl)boronic acid are summarized below. It is important to note that while the compound is commercially available, detailed experimental data on its physical properties are not extensively published. The properties listed are a combination of information from suppliers and computationally predicted data.

| Property | Value | Source |

| CAS Number | 1451391-50-6 | |

| Molecular Formula | C8H10BClO2 | |

| Molecular Weight | 184.43 g/mol | |

| SMILES | CC1=CC(C)=C(Cl)C(B(O)O)=C1 | |

| Heavy Atom Count | 12 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 40.5 Ų | |

| Appearance | Typically an off-white to white solid | Inferred from related compounds |

| Solubility | Soluble in many polar organic solvents such as THF, DMF, and alcohols. Poorly soluble in nonpolar solvents like hexanes. | Inferred from general boronic acid properties |

| Melting Point | Not available. Varies for similar compounds (e.g., 2-Chlorophenylboronic acid: 92-102 °C, 3,5-Dimethylphenylboronic acid: 261-265 °C) |

Synthesis of (2-Chloro-3,5-dimethylphenyl)boronic acid

Reaction Scheme

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst

An In-depth Technical Guide to (2-Chloro-3,5-dimethylphenyl)boronic acid: A Keystone Building Block for Modern Chemistry

Introduction: The Versatility of a Substituted Arylboronic Acid

In the landscape of modern organic synthesis and drug discovery, arylboronic acids have emerged as indispensable tools. Their stability, ease of handling, and versatile reactivity have positioned them as crucial building blocks for the construction of complex molecular architectures.[1][2][3] Among these, (2-Chloro-3,5-dimethylphenyl)boronic acid is a particularly noteworthy reagent. Its unique substitution pattern—a sterically demanding ortho-chloro group and two meta-methyl groups—offers chemists a powerful handle to fine-tune the steric and electronic properties of target molecules. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of (2-Chloro-3,5-dimethylphenyl)boronic acid, with a focus on its practical utility for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective application. The properties of (2-Chloro-3,5-dimethylphenyl)boronic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 1451391-50-6 | [4][5][6] |

| Molecular Formula | C₈H₁₀BClO₂ | N/A |

| Molecular Weight | 184.43 g/mol | N/A |

| Appearance | Typically a white to off-white solid | Inferred from related compounds |

| Melting Point | Data not readily available in public literature. For comparison, the melting point of the related compound (3,5-dimethylphenyl)boronic acid is reported to be 249-251 °C. | [7] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, THF, and DMSO. Limited solubility in nonpolar solvents and water. | Inferred from general boronic acid properties |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from moisture and strong oxidizing agents. | Inferred from safety data of related compounds |

Spectroscopic Characterization: Navigating the Nuances of Boronic Acid NMR

Obtaining clean, interpretable Nuclear Magnetic Resonance (NMR) spectra for boronic acids can be challenging due to their propensity to form cyclic trimers known as boroxines, especially in non-polar solvents or upon concentration.[8] This equilibrium between the monomeric acid and the trimeric anhydride can lead to broadened peaks or multiple sets of signals, complicating spectral analysis.

Strategies for Overcoming Oligomerization:

-

Use of Coordinating Solvents: Recording the NMR spectrum in a coordinating deuterated solvent such as methanol-d₄ or DMSO-d₆ can help to break up the boroxine trimers by forming a solvent adduct with the boron atom.[8] This typically results in sharper, more easily interpretable spectra, although the acidic B-OH protons will likely exchange with the solvent and become unobservable.

-

Conversion to a Boronate Ester: Derivatization of the boronic acid to a boronate ester, for instance, with pinacol or diethanolamine, can provide a stable, monomeric compound with well-defined NMR signals.

While specific, publicly available ¹H and ¹³C NMR data for (2-Chloro-3,5-dimethylphenyl)boronic acid is limited, one would expect to see characteristic aromatic proton signals and signals for the two methyl groups in the ¹H NMR spectrum, and corresponding aromatic and methyl carbon signals in the ¹³C NMR spectrum.

Synthesis of (2-Chloro-3,5-dimethylphenyl)boronic acid: A General Approach

Arylboronic acids are commonly synthesized through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic workup.[9][10][11][12] The following represents a general and reliable protocol for the synthesis of (2-Chloro-3,5-dimethylphenyl)boronic acid from its corresponding aryl bromide.

Experimental Protocol: Synthesis via Grignard Reaction

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the addition funnel, prepare a solution of 1-bromo-2-chloro-3,5-dimethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction, which is indicated by a color change and gentle refluxing.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

-

In a separate flame-dried flask under an inert atmosphere, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the cold trimethyl borate solution via cannula transfer.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

The crude product can be purified by recrystallization or silica gel chromatography.

Caption: General synthesis workflow for (2-Chloro-3,5-dimethylphenyl)boronic acid.

Reactivity and Applications in Synthesis

The utility of (2-Chloro-3,5-dimethylphenyl)boronic acid lies in its participation in a variety of cross-coupling reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][13]

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and catalysts.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Illustrative Protocol: Suzuki-Miyaura Coupling

Materials:

-

(2-Chloro-3,5-dimethylphenyl)boronic acid (1.2 equivalents)

-

Aryl bromide or iodide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., toluene/ethanol/water, dioxane/water, or DMF)

Procedure:

-

To a reaction vessel, add the aryl halide, (2-Chloro-3,5-dimethylphenyl)boronic acid, the base, and a magnetic stir bar.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst to the vessel under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography or recrystallization to obtain the desired biaryl compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the (2-chloro-3,5-dimethylphenyl) moiety into a molecule can significantly influence its pharmacological properties. The chloro and methyl substituents can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Boronic acids themselves have shown a range of biological activities and are present in several FDA-approved drugs.[2] The use of (2-Chloro-3,5-dimethylphenyl)boronic acid allows for the strategic introduction of this substituted phenyl ring into potential drug candidates, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Safety and Handling

As with all laboratory chemicals, (2-Chloro-3,5-dimethylphenyl)boronic acid should be handled with appropriate care. The following safety information is based on data for structurally similar boronic acids.

| Hazard Category | Precautionary Statements |

| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side-shields or goggles. |

| Skin Irritation | Causes skin irritation. Wear protective gloves. |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area. |

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

(2-Chloro-3,5-dimethylphenyl)boronic acid is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides chemists with a tool to introduce specific steric and electronic features into complex molecules. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for its effective application. As the demand for novel and diverse chemical entities continues to grow in fields such as pharmaceuticals, agrochemicals, and materials science, the importance of well-defined and functionalized reagents like (2-Chloro-3,5-dimethylphenyl)boronic acid will undoubtedly continue to increase.

References

-

AA Blocks. (n.d.). 6,7-Dinitro-1H,4H-pyrido[2,3-b]pyrazine-2,3-dione. Retrieved from [Link]

-

Zu, W., Liu, S., Jia, X., & Xu, L. (n.d.). Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions - Supporting Information. Retrieved from [Link]

- Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, G. (2014).

- Clariant Produkte (Deutschland) GmbH. (2003). Process for the preparation of substituted phenylboronic acids. U.S.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734347, (2,5-Dimethylphenyl)boronic acid. Retrieved from [Link]

- Gomes, P., Gawande, M. B., & Correia, J. D. G. (2021).

-

Chemsrc. (n.d.). CAS No. 1056475-86-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734349, 3,5-Dimethylphenylboronic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. Retrieved from [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23672332, Sodium 1-heptanesulfonate. Retrieved from [Link]

Sources

- 1. Boronic Acids and Derivatives | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS:1451391-50-6, 2-氯-3,5-二甲基苯硼酸-毕得医药 [bidepharm.com]

- 5. aablocks.com [aablocks.com]

- 6. 1451391-50-6|(2-Chloro-3,5-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. 3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 10. cris.unibo.it [cris.unibo.it]

- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 12. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

Introduction: The Strategic Importance of Arylboronic Acids

An In-Depth Technical Guide to the Synthesis of (2-Chloro-3,5-dimethylphenyl)boronic acid

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, arylboronic acids stand out as exceptionally versatile and powerful building blocks.[1][2] Their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions—most notably the Suzuki-Miyaura reaction—have cemented their role as indispensable reagents for the construction of complex molecular architectures.[3][4][5] The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, particularly for biaryl structures, which are prevalent in a vast array of pharmaceuticals and advanced materials.[5][6]

(2-Chloro-3,5-dimethylphenyl)boronic acid is a key intermediate, offering a synthetically useful handle for introducing a sterically hindered and electronically defined phenyl moiety. The presence of the ortho-chloro substituent and the meta-dimethyl groups provides a unique steric and electronic profile, making it a valuable component for fine-tuning the structure-activity relationships (SAR) of lead compounds in medicinal chemistry.[7][8]

This guide provides a comprehensive, field-proven overview of the synthesis of (2-Chloro-3,5-dimethylphenyl)boronic acid. We will delve into the core synthetic methodologies, explain the causal reasoning behind critical process parameters, and provide detailed protocols for synthesis and purification.

Part 1: Core Synthetic Strategies

The most common and robust methods for synthesizing arylboronic acids involve the reaction of an organometallic intermediate with a trialkyl borate ester, followed by hydrolysis. The two primary pathways diverge in the formation of the initial organometallic species: the Grignard reaction and the organolithium route via halogen-lithium exchange.

Diagram: Overall Synthetic Workflow

Caption: High-level overview of the primary synthetic routes to the target compound.

Part 2: The Grignard Reagent Pathway

This is the most common and industrially scalable method for this class of compounds. It involves the formation of an arylmagnesium halide (Grignard reagent) which then acts as a nucleophile, attacking the electrophilic boron atom of a borate ester.[9]

Causality and Mechanistic Insights

The success of this synthesis hinges on precise temperature control. The reaction of the Grignard reagent with the borate ester, such as trimethyl borate or triisopropyl borate, forms a boronic ester. This ester is still susceptible to nucleophilic attack by another molecule of the Grignard reagent.[10] Performing the addition at very low temperatures (-78 °C to -60 °C) is the traditional method to kinetically disfavor this second addition, thus maximizing the yield of the desired mono-arylated product.[9][11]

However, process research has shown that for many substrates, this reaction can be run at significantly higher temperatures (-10 °C to 0 °C) without substantial yield loss, which is a major advantage for scalability and process safety.[9] The choice of borate ester can also influence selectivity; the greater steric bulk of triisopropyl borate compared to trimethyl borate can help prevent over-addition.

Diagram: Grignard Pathway Mechanism

Caption: Mechanism of arylboronic acid synthesis via the Grignard pathway.

Detailed Experimental Protocol: Grignard Synthesis

Materials

| Reagent | CAS No. | MW ( g/mol ) | Amount (10 mmol scale) | Molar Eq. |

| 2-Bromo-1-chloro-3,5-dimethylbenzene | 160975-34-8 | 219.52 | 2.20 g | 1.0 |

| Magnesium turnings | 7439-95-4 | 24.31 | 0.29 g | 1.2 |

| Iodine | 7553-56-2 | 253.81 | 1 crystal (catalyst) | - |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 30 mL | - |

| Triisopropyl borate | 5419-55-6 | 188.08 | 2.8 mL (2.26 g) | 1.2 |

| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~20 mL | - |

Procedure

-

Grignard Reagent Preparation:

-

Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

-

Add magnesium turnings (0.29 g, 12 mmol) to the cooled flask.

-

Add a single crystal of iodine to activate the magnesium surface.

-

In a separate flask, dissolve 2-bromo-1-chloro-3,5-dimethylbenzene (2.20 g, 10 mmol) in 10 mL of anhydrous THF.

-

Add a small portion (~1 mL) of the aryl bromide solution to the magnesium. Gentle heating may be required to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

-

Once initiated, add the remaining aryl bromide solution dropwise via an addition funnel, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.

-

In a separate, dry flask, dissolve triisopropyl borate (2.8 mL, 12 mmol) in 10 mL of anhydrous THF and cool to -78 °C.

-

Slowly add the borate solution to the Grignard reagent via cannula, keeping the internal temperature below -65 °C.[11]

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

-

-

Hydrolysis and Work-up:

-

Remove the cooling bath and allow the reaction to slowly warm to room temperature overnight.

-

Cool the mixture in an ice bath and cautiously quench by the slow, dropwise addition of 2 M HCl (~20 mL) until the aqueous layer is acidic (pH ~1-2).

-

Stir the resulting biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronic ester.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Part 3: The Organolithium Pathway

The organolithium route is a powerful alternative, especially when the aryl halide is less reactive towards magnesium or when specific substitution patterns are desired. This method involves a halogen-lithium exchange, typically using an alkyllithium reagent like n-butyllithium (n-BuLi), at very low temperatures.[12]

Causality and Mechanistic Insights

This reaction is exceptionally fast and must be conducted at cryogenic temperatures (typically -78 °C) to prevent side reactions, such as the reaction of the highly nucleophilic aryllithium species with the solvent or other electrophilic sites on the molecule. The subsequent quench with the borate ester is also performed at -78 °C for the same reasons as in the Grignard pathway: to prevent over-addition.[13][14] This method offers excellent yields but requires stringent anhydrous and anaerobic techniques due to the high reactivity of organolithium reagents.

Part 4: Purification – A Critical Step

Arylboronic acids are notoriously challenging to purify using standard silica gel chromatography due to their tendency to dehydrate into cyclic boroxine anhydrides on the acidic silica surface, leading to streaking and poor separation.[15][16] Therefore, non-chromatographic methods are highly preferred.

Diagram: Purification Workflow

Caption: Decision workflow for the purification of crude arylboronic acid.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most effective method for obtaining high-purity material.[17][18]

-

Dissolve the crude (2-Chloro-3,5-dimethylphenyl)boronic acid in a minimum amount of a hot solvent in which it is soluble (e.g., toluene or diethyl ether).

-

Slowly add a co-solvent in which the product is insoluble (e.g., hexanes or petroleum ether) until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

-

Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This method leverages the acidic nature of the boronic acid group.[19]

-

Dissolve the crude product in an organic solvent like diethyl ether.

-

Extract the organic solution with a cooled, aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its sodium boronate salt. Non-acidic impurities will remain in the organic layer.

-

Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and re-acidify by slowly adding 2 M HCl until the pH is ~1-2.

-

The pure boronic acid will precipitate out of the aqueous solution as a white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

Conclusion

The synthesis of (2-Chloro-3,5-dimethylphenyl)boronic acid is a well-established process that relies on fundamental organometallic chemistry. The Grignard pathway represents the most practical and scalable approach, provided that key parameters, especially temperature, are carefully controlled to prevent byproduct formation. Success in isolating a high-purity final product is critically dependent on employing the correct purification strategy, with recrystallization and acid-base extraction being the most robust methods. By understanding the chemical principles behind each step, researchers and drug development professionals can reliably produce this valuable synthetic intermediate for a wide range of applications.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Derivatives | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 12. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

A Comprehensive Technical Guide to (2-Chloro-3,5-dimethylphenyl)boronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This technical guide serves as an in-depth resource on (2-Chloro-3,5-dimethylphenyl)boronic acid. It moves beyond basic data to provide a holistic understanding of its utility, grounded in the principles of modern synthetic chemistry. The content herein is structured to deliver not just procedural steps but the causal logic behind them, ensuring both scientific integrity and practical applicability for professionals in the field.

Introduction: The Strategic Role of Sterically Hindered Boronic Acids in Medicinal Chemistry

The architecture of modern pharmaceuticals is often built upon complex biaryl and heteroaryl scaffolds. The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has been a transformative event, enabling the efficient construction of these motifs.[1] Within the vast library of available reagents, substituted phenylboronic acids are indispensable building blocks.[2][3]

(2-Chloro-3,5-dimethylphenyl)boronic acid is a reagent of particular strategic importance. Its unique substitution pattern—a chloro group ortho to the boronic acid and two meta-methyl groups—introduces significant steric hindrance and specific electronic properties. This structure is not a random assortment of functional groups; it is a carefully modulated design that allows chemists to forge challenging carbon-carbon bonds and to fine-tune the physicochemical properties (e.g., lipophilicity, metabolic stability) of target molecules, a critical aspect of modern drug design.[4][5] This guide will explore the foundational properties of this compound and provide a detailed framework for its application.

Core Compound Analysis: Physicochemical Properties

A comprehensive understanding of a reagent's properties is the bedrock of successful and reproducible synthesis.

Molecular Identity and Weight

The molecular weight is the most fundamental quantitative property for a chemist, dictating the stoichiometry of any reaction.

| Identifier | Value |

| Chemical Name | (2-Chloro-3,5-dimethylphenyl)boronic acid |

| CAS Number | 1451391-50-6 |

| Molecular Formula | C₈H₁₀BClO₂ |

| Molecular Weight | 184.43 g/mol |

This value is the cornerstone for all experimental calculations, from small-scale library synthesis to large-scale production.

Physical and Safety Data

The handling, storage, and reactivity of the compound are governed by its physical state and stability.

| Property | Description |

| Appearance | Typically an off-white to white solid or crystalline powder. |

| Purity | Commercially available in purities often ≥95%. |

| Solubility | Generally soluble in polar organic solvents such as methanol, THF, and dioxane. |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Boronic acids are known to be sensitive to moisture and can form cyclic anhydrides (boroxines). |

| Handling | Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust. |

Expertise & Experience: The propensity of boronic acids to form boroxines upon exposure to ambient moisture is a critical practical consideration. While this dehydration is often reversible under reaction conditions, it means that the precise weight of the active monomeric boronic acid may be less than the measured bulk weight. For highly sensitive reactions requiring precise stoichiometry, it is best practice to use freshly opened reagents or to dry the compound in a vacuum oven before use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (2-Chloro-3,5-dimethylphenyl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for C-C bond formation.[6]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex, which is regenerated at the end of each cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind the Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X). The reaction rate is typically I > Br > OTf >> Cl.

-

Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. A base is essential to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer.[7]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating starting point for coupling (2-Chloro-3,5-dimethylphenyl)boronic acid with a generic aryl bromide.

Objective: To synthesize a 2'-Chloro-3',5'-dimethyl-[1,1'-biphenyl] derivative.

Materials:

-

(2-Chloro-3,5-dimethylphenyl)boronic acid (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

Step-by-Step Methodology:

-

Reactor Preparation: Add the aryl bromide (1.0 equiv), (2-Chloro-3,5-dimethylphenyl)boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv) to a flame-dried Schlenk flask containing a magnetic stir bar.

-

Inerting the Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solvent mixture should be thoroughly degassed by sparging with inert gas for 20-30 minutes prior to addition.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The reaction mixture will typically change color upon catalyst addition.

-

Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring.

-

Self-Validation (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the full consumption of the limiting reagent (the aryl bromide).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.

Figure 2: A logical workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

(2-Chloro-3,5-dimethylphenyl)boronic acid is more than a simple chemical with a molecular weight of 184.43 g/mol ; it is a precision tool for molecular construction. Its steric and electronic properties provide chemists with a reliable method for synthesizing complex biaryl structures that are often inaccessible through other means. The protocols and mechanistic insights presented in this guide are designed to empower researchers and drug development professionals to confidently and effectively utilize this valuable reagent in their pursuit of novel and impactful chemical entities.

References

An In-depth Technical Guide to the Solubility of (2-Chloro-3,5-dimethylphenyl)boronic acid

Introduction

(2-Chloro-3,5-dimethylphenyl)boronic acid is an organoboron compound featuring a benzene ring substituted with chloro and methyl groups, and a boronic acid functional group [-B(OH)₂]. As with other arylboronic acids, its primary utility in modern organic chemistry is as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction is a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

The success of any synthetic procedure, particularly in process development and scale-up, is critically dependent on the physicochemical properties of the reagents. Solubility, in particular, dictates the choice of solvent, reaction concentration, temperature profiles, and ultimately, the efficiency and viability of purification strategies like crystallization.[4] However, boronic acids exhibit complex solubility behavior due to their unique chemical nature. They are Lewis acids, capable of forming tetrahedral boronate species, and are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5] This equilibrium between the acid and its anhydride can significantly complicate solubility measurements and reaction kinetics.[6]

This guide provides a comprehensive technical overview of the solubility of (2-Chloro-3,5-dimethylphenyl)boronic acid. It synthesizes theoretical principles with practical, field-proven methodologies to provide researchers, chemists, and drug development professionals with the insights needed to effectively handle and utilize this important synthetic building block.

Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the target compound. These parameters provide context for its expected behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BClO₂ | [7] |

| Molecular Weight | 184.43 g/mol | [7] |

| CAS Number | 1451391-50-6 | [7] |

| Appearance | Typically an off-white to light yellow crystalline powder. | [3] |

| Melting Point | Not consistently reported; related compounds like 3,5-dimethylphenylboronic acid melt at 261-265 °C. | N/A |

Core Principles of Arylboronic Acid Solubility

While specific quantitative solubility data for (2-Chloro-3,5-dimethylphenyl)boronic acid is not extensively published, its behavior can be accurately predicted by understanding the general principles governing arylboronic acid solubility.

Structural Influence & Substituent Effects

The solubility of an arylboronic acid is a balance between the polar boronic acid group and the typically nonpolar aryl ring.

-

Aryl Ring: The 2-chloro-3,5-dimethylphenyl group is predominantly hydrophobic. The two methyl groups and the chloro substituent increase the lipophilicity compared to unsubstituted phenylboronic acid, suggesting lower solubility in water and higher solubility in nonpolar organic solvents.

-

Boronic Acid Group: The -B(OH)₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor. This moiety drives solubility in polar solvents.

-

Intra- and Intermolecular Interactions: Boronic acids readily form hydrogen-bonded dimers and other aggregates in the solid state, which must be overcome by the solvent for dissolution to occur.

The Acid-Boroxine Equilibrium

A critical characteristic of boronic acids is their propensity to undergo reversible dehydration to form boroxines (cyclic anhydrides).[5] This equilibrium is influenced by the solvent, temperature, and the presence of water.

-

Impact on Solubility: The acid and its corresponding boroxine have significantly different polarities and crystal lattice energies, and therefore different solubilities.[6] Commercial boronic acids often exist as a mixture of these two forms, which can lead to inconsistencies in solubility measurements if not properly controlled.[6]

The Role of the Solvent

Solvent selection is paramount for controlling solubility. Based on the behavior of similar arylboronic acids, the following trends are expected:[4][6]

-

Ethers (THF, Dioxane, Diethyl Ether): Generally good solvents. The ether oxygen can act as a hydrogen bond acceptor for the -OH groups of the boronic acid. Phenylboronic acid exhibits high solubility in ethers.[4][6]

-

Ketones (Acetone, 3-Pentanone): Also good solvents, demonstrating similar hydrogen bond accepting capabilities.[6]

-

Hydrocarbons (Toluene, Hexane, Methylcyclohexane): Very low solubility is expected. The nonpolar nature of these solvents cannot effectively solvate the polar boronic acid group.[4][6]

-

Chlorinated Solvents (Dichloromethane, Chloroform): Moderate solubility is typical. While not capable of hydrogen bonding, their polarity is sufficient to provide some solvating power.[6] These solvents can be effective for crystallization.[6]

-

Polar Aprotic Solvents (DMF, DMSO): High solubility is generally observed due to their high polarity and ability to disrupt the hydrogen bonding network of the solid boronic acid.

Influence of pH on Aqueous Solubility

In aqueous media, pH is the most dominant factor controlling boronic acid solubility. The boron atom in a boronic acid is a Lewis acid, capable of accepting a hydroxide ion to form a tetrahedral boronate anion.

-

Low pH (Acidic): The boronic acid exists in its neutral, trigonal planar form, R-B(OH)₂. This form generally has low aqueous solubility.[8]

-

High pH (Alkaline): The boronic acid reversibly converts to the anionic, tetrahedral boronate species, R-B(OH)₃⁻. This charged species is significantly more polar and thus exhibits much greater solubility in water.[8][9]

This pH-dependent behavior is a powerful tool that can be exploited for purification via acid-base extraction.

Effect of Temperature

As with most solid solutes, the solubility of (2-Chloro-3,5-dimethylphenyl)boronic acid in most solvents is expected to increase with temperature.[10] This relationship is fundamental to the process of purification by recrystallization, where a saturated solution at a high temperature is cooled to induce crystallization of the pure compound, leaving impurities behind in the mother liquor.

Caption: Key factors influencing boronic acid solubility.

Experimental Determination of Solubility

For precise process optimization, experimental determination of solubility is essential. The dynamic (polythermal) method is a reliable and widely used technique for generating solubility curves.[5][6]

Principle of the Dynamic Method

The dynamic method involves preparing a suspension of the solute in a solvent at a known concentration. The temperature of this suspension is then slowly increased while monitoring its turbidity. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the dissolution or saturation temperature for that specific concentration. By repeating this process for several different concentrations, a solubility curve (temperature vs. mole fraction or g/100g solvent) can be constructed.[11]

Detailed Experimental Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials & Equipment:

-

(2-Chloro-3,5-dimethylphenyl)boronic acid (ensure consistent batch and purity)

-

High-purity solvent of choice

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Magnetic stir bars

-

Controllable heating block or oil bath with a digital temperature controller and probe (±0.1 °C)

-

Turbidity sensor or a laser light source and detector (visual observation can be used but is less precise)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of (2-Chloro-3,5-dimethylphenyl)boronic acid into a vial using an analytical balance.

-

Solvent Addition: Add a precise mass or volume of the chosen solvent to the vial.

-

Sealing: Place a magnetic stir bar in the vial and seal it tightly to prevent solvent loss via evaporation, especially at elevated temperatures.

-

Heating & Stirring: Place the vial in the heating block. Begin vigorous stirring to ensure the suspension is homogeneous.

-

Controlled Temperature Ramp: Increase the temperature at a slow, controlled rate (e.g., 0.2-0.5 °C/min). Causality: A slow heating rate is crucial to maintain thermal equilibrium between the solid, liquid, and thermometer, preventing an overestimation of the true dissolution temperature.

-

Dissolution Point Determination: Continuously monitor the suspension. Record the temperature at the exact moment the last solid crystal disappears, and the solution becomes perfectly clear. This is the saturation temperature (T_sat).

-

Validation by Cooling: Slowly cool the solution while stirring. The temperature at which turbidity or the first crystals reappear (T_cryst) should be recorded. For a system at equilibrium, T_sat and T_cryst should be very close. A significant difference may indicate supersaturation or slow crystallization kinetics.

-

Repeatability: Repeat the measurement for at least two more samples of the same concentration to ensure the results are reproducible.

-

Data Collection: Repeat steps 1-8 for a range of different concentrations to generate multiple data points for the solubility curve.

Caption: Workflow for dynamic solubility determination.

Practical Implications for Synthetic Chemistry

Understanding solubility is not merely an academic exercise; it directly impacts the daily work of synthetic chemists.

Solvent Selection for Suzuki-Miyaura Coupling

The choice of solvent is critical for a successful Suzuki-Miyaura reaction. The ideal solvent must:

-

Dissolve the aryl halide, the boronic acid, and the palladium catalyst/ligand complex to a sufficient extent at the reaction temperature.

-

Be compatible with the base used (e.g., aqueous carbonates, phosphates, or organic bases).

-

Facilitate the desired reaction temperature.

Based on general trends, solvents like THF, dioxane, and toluene (often with a co-solvent like water or ethanol to dissolve the base) are excellent starting points for reactions involving (2-Chloro-3,5-dimethylphenyl)boronic acid.

Purification Strategy: Recrystallization and Extraction

Solubility data is the foundation of purification.

-

Recrystallization: An ideal recrystallization solvent is one in which the boronic acid has high solubility at an elevated temperature but low solubility at room temperature or below.[12] For a relatively nonpolar compound like this, a single solvent like chloroform or a binary solvent system such as ethyl acetate/hexane or toluene/hexane would be logical candidates to screen.[6][12]

-

Acid-Base Extraction: The pH-dependent solubility of boronic acids provides a powerful purification method. The crude product can be dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the soluble boronate salt, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be separated, re-acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which is then collected by filtration.[12]

Caption: Decision workflow for purifying boronic acids.

Safety and Handling

Like many arylboronic acids, (2-Chloro-3,5-dimethylphenyl)boronic acid should be handled with appropriate care. Based on data for analogous compounds, it is classified as an irritant.[13][14]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13][15]

-

Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place. The compound is moisture-sensitive and should ideally be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent hydration and slow degradation.[7][15]

Conclusion

While a complete quantitative solubility dataset for (2-Chloro-3,5-dimethylphenyl)boronic acid is not publicly available, a robust and predictive understanding of its behavior can be achieved through the application of fundamental chemical principles. Its solubility is governed by the interplay between its lipophilic substituted aryl ring and its polar, pH-sensitive boronic acid functional group. Ethers and ketones are predicted to be effective solvents, while hydrocarbons will be poor solvents. The compound's solubility in aqueous systems is expected to be low at neutral or acidic pH but will increase dramatically under basic conditions. By employing systematic experimental methods like the dynamic technique, researchers can generate the precise solubility data needed to optimize reaction conditions, streamline purification processes, and ultimately accelerate research and development timelines.

References

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4545–4552. [Link]

-

Surman, A. J. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 813–826. [Link]

-

Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ResearchGate. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

-

Martínez-Aguirre, M. A., Villamil-Ramos, R., Guerrero-Alvarez, J., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]

-

Sporzyński, A., et al. (2017). (PDF) Solubility of phenylboronic compounds in water. ResearchGate. [Link]

-

O'Neill, M. A., et al. (2004). Use of Phenylboronic Acids to Investigate Boron Function in Plants. Plant Physiology, 134(4), 1678–1686. [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 177-183. [Link]

-

Schlemmer, D., et al. (2021). Solvent Extraction of Boric Acid. MDPI. [Link]

-

American Chemical Society. (2024). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ACS Publications. [Link]

-

DiCesare, N., & Lakowicz, J. R. (2002). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols. ResearchGate. [Link]

-

de Paula, V. I., Sato, C. A., & Buffon, R. (2012). Effects of temperature and solvent in Suzuki reactions of phenylboronic... ResearchGate. [Link]

-

PubChem. (n.d.). (2,5-Dimethylphenyl)boronic acid. National Center for Biotechnology Information. [Link]

- Hall, D. G. (Ed.). (2012).

-

Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

-

Fernandes, G. F. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry. PMC - PubMed Central. [Link]

-

Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]

-

Molbase. (n.d.). (3,5-dimethylphenyl)boronic acid. Molbase. [Link]

-

Yan, J., & Springsteen, G. (2004). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Tetrahedron, 60(49), 11205-11209. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

PubChem. (n.d.). 3,5-Dimethylphenylboronic acid. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

- Priebe, H., et al. (2018). Process for the recovery of a boronic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. 1451391-50-6|(2-Chloro-3,5-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. (2,5-Dimethylphenyl)boronic acid | C8H11BO2 | CID 2734347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

commercial availability of (2-Chloro-3,5-dimethylphenyl)boronic acid

An In-Depth Technical Guide to (2-Chloro-3,5-dimethylphenyl)boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (2-Chloro-3,5-dimethylphenyl)boronic acid, a key building block in modern organic synthesis and drug discovery. We will explore its commercial availability, delve into its synthesis and chemical properties, and discuss its applications, particularly in the context of cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this versatile reagent.

Introduction and Strategic Importance

(2-Chloro-3,5-dimethylphenyl)boronic acid, with the chemical formula C₈H₁₀BClO₂ and a molecular weight of 184.43 g/mol , is a member of the arylboronic acid family. These compounds are distinguished by a boronic acid functional group (-B(OH)₂) attached to an aryl ring. The specific substitution pattern of this molecule—a chlorine atom and two methyl groups on the phenyl ring—imparts distinct steric and electronic properties, making it a valuable synthon for constructing complex molecular architectures.

Boronic acids are widely recognized for their role as Lewis acids and their critical participation in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forming carbon-carbon bonds. The strategic placement of the chloro and dimethyl functionalities on the phenyl ring of (2-Chloro-3,5-dimethylphenyl)boronic acid allows for fine-tuning of a target molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The chlorine atom can also serve as a synthetic handle for further molecular elaboration, enhancing its utility in combinatorial chemistry and lead optimization.

Commercial Availability

(2-Chloro-3,5-dimethylphenyl)boronic acid is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered at purities of 95% or higher, with common pack sizes ranging from milligrams to grams.

| Supplier | Purity | CAS Number | Molecular Formula | Available Quantities |

| Sigma-Aldrich | 95% | 957062-60-3 | C₈H₁₀BClO₂ | 250 mg, 1 g |

| Alfa Aesar | 97% | 957062-60-3 | C₈H₁₀BClO₂ | Varies |

| Acros Organics | 97% | 957062-60-3 | C₈H₁₀BClO₂ | 250 mg, 1 g |

Note: Availability and pack sizes are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Chemical Properties

Synthetic Pathway

The most common and industrially scalable synthesis of (2-Chloro-3,5-dimethylphenyl)boronic acid involves a Grignard reaction. This method starts from the corresponding aryl halide, 1-bromo-2-chloro-3,5-dimethylbenzene, which is first converted to its Grignard reagent by reacting with magnesium metal. This highly reactive organometallic intermediate is then quenched with a trialkyl borate, such as trimethyl borate, followed by acidic workup to hydrolyze the boronate ester and yield the desired boronic acid.

A Technical Guide to the Safe Handling of (2-Chloro-3,5-dimethylphenyl)boronic Acid and Structurally Related Arylboronic Acids

Disclaimer: This document is an in-depth technical guide intended for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for (2-Chloro-3,5-dimethylphenyl)boronic acid was not available at the time of publication. The information herein is synthesized from the SDSs of structurally analogous compounds, including but not limited to 3,5-dimethylphenylboronic acid, (4-chloro-2,5-dimethylphenyl)boronic acid, and other substituted phenylboronic acids. This guide should be used to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

Introduction: The Duality of Arylboronic Acids in Modern Synthesis

Arylboronic acids are indispensable reagents in contemporary organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing carbon-carbon bonds has accelerated the development of novel pharmaceuticals, agrochemicals, and advanced materials. However, the very reactivity that makes these compounds valuable necessitates a comprehensive understanding of their potential hazards. This guide provides a detailed examination of the safety considerations for (2-Chloro-3,5-dimethylphenyl)boronic acid, drawing upon established data from closely related analogues to foster a proactive safety culture in the laboratory. Recent studies have also highlighted that some arylboronic acids may be weakly mutagenic, adding another layer of complexity to their risk profile that warrants careful management.[1][2][3]

Section 1: Hazard Identification and Classification

Based on the hazard classifications of structurally similar arylboronic acids, (2-Chloro-3,5-dimethylphenyl)boronic acid should be handled as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.

Globally Harmonized System (GHS) Classification

The anticipated GHS classification, synthesized from analogous compounds, is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

This table is a composite representation based on the SDS of similar substituted phenylboronic acids.

Hazard Statement Breakdown

The GHS hazard statements provide a clear and concise summary of the potential dangers:[4][5][6][7][8]

-

H302 - Harmful if swallowed: Ingestion of the compound can lead to adverse health effects.

-

H315 - Causes skin irritation: Direct contact with the skin is likely to cause irritation, redness, or inflammation.

-

H319 - Causes serious eye irritation: The compound can cause significant and potentially damaging irritation if it comes into contact with the eyes.

-

H335 - May cause respiratory irritation: Inhalation of the dust or powder can irritate the respiratory tract, leading to coughing and discomfort.

Section 2: Proactive Risk Mitigation and Personal Protection

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for the safe handling of arylboronic acids.

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of solid (2-Chloro-3,5-dimethylphenyl)boronic acid that could generate dust must be performed in a certified chemical fume hood.[9] The fume hood provides critical protection against inhalation of airborne particles.

-

Containment: Use of a glove box or other contained system should be considered for highly sensitive operations or when handling larger quantities.

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical to prevent personal exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[10] | Protects against splashes and airborne particles entering the eyes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[10][11][12] | Prevents skin contact and irritation. Gloves should be inspected before use and disposed of after handling the compound. |

| Body Protection | A lab coat that fastens securely. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required when using a fume hood. | If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary. |

Section 3: Emergency Response Protocols

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

The following first-aid procedures are based on the recommendations for analogous compounds:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12][13]

Accidental Release Measures

-

Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[14]

-

Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

Section 4: Handling and Storage Best Practices

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Safe Handling Procedures

-

Avoid creating dust when handling the solid material.

-

Use in a well-ventilated area, preferably a fume hood.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Protect from moisture, as boronic acids can be hygroscopic.[14]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

Section 5: Disposal Considerations

All waste containing (2-Chloro-3,5-dimethylphenyl)boronic acid should be treated as hazardous waste.

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[15]

-

Disposal: Dispose of chemical waste through your institution's EHS-approved hazardous waste management program. Do not dispose of it down the drain or in the general trash.[9][15]

Conclusion

(2-Chloro-3,5-dimethylphenyl)boronic acid, like its structural relatives, is a valuable synthetic tool that demands respect and careful handling. By understanding its potential hazards and implementing the multi-layered safety protocols outlined in this guide, researchers can mitigate risks and continue to leverage the power of this important class of reagents for scientific advancement. A proactive and informed approach to safety is the cornerstone of responsible research.

References

-

ChemSafetyPro. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]

-

BradyID.com. GHS Hazard Statements - List, Codes & Implementation. Retrieved from [Link]

-

MSDS Europe. Hazard statements. Retrieved from [Link]

-

CloudSDS. A Detail Guide on GHS Hazard Statements List. Retrieved from [Link]

-

Wikipedia. GHS hazard statements. Retrieved from [Link]

-

Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

-

ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Aryl boronic acids: potentially mutagenic synthetic intermediates. Retrieved from [Link]

-

Organic Process Research & Development. (2015, June 29). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

-

s d fine-chem limited. phenyl boronic acid - SAFETY DATA SHEET. Retrieved from [Link]

-

PubMed. (2019, December). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Retrieved from [Link]

-

Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

Sources

- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 2. researchgate.net [researchgate.net]

- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]

- 6. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 7. A Detail Guide on GHS Hazard Statements List | CloudSDS [cloudsds.com]

- 8. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic Characterization of (2-Chloro-3,5-dimethylphenyl)boronic acid: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of (2-Chloro-3,5-dimethylphenyl)boronic acid, a key building block in modern synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. The strategic placement of a chloro-substituent ortho to the boronic acid moiety, along with two activating methyl groups, imparts unique reactivity and steric properties to this molecule. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and mechanistic studies.

This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound. The presented data is a combination of established principles for arylboronic acids and predictive analysis based on substituent effects, offering a robust framework for researchers in organic synthesis and drug development.

Molecular Structure and Spectroscopic Overview

(2-Chloro-3,5-dimethylphenyl)boronic acid possesses a unique substitution pattern that significantly influences its spectroscopic properties. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the methyl groups create a distinct electronic environment on the aromatic ring, which is reflected in the chemical shifts observed in NMR spectroscopy. The vibrational modes of the various functional groups (O-H, C-B, C-Cl, C-H, and aromatic C=C) give rise to a characteristic IR spectrum. Finally, the compound's molecular weight and fragmentation patterns can be unequivocally determined by mass spectrometry.

Caption: Molecular structure of (2-Chloro-3,5-dimethylphenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of (2-Chloro-3,5-dimethylphenyl)boronic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of (2-Chloro-3,5-dimethylphenyl)boronic acid is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the boronic acid group. The ortho-chloro substituent will deshield the adjacent aromatic proton, while the meta- and para-methyl groups will have a shielding effect on the other aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | s | 1H | Ar-H |

| ~7.15 | s | 1H | Ar-H |

| ~5.5-6.5 | br s | 2H | B(OH )₂ |

| ~2.35 | s | 3H | Ar-CH₃ |

| ~2.30 | s | 3H | Ar-CH₃ |

Note: The chemical shift of the B(OH)₂ protons can vary significantly depending on the solvent, concentration, and water content. It often appears as a broad singlet.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of (2-Chloro-3,5-dimethylphenyl)boronic acid in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.

-

Instrument Setup: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the boron (ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the chlorine atom and the electron-donating nature of the methyl groups.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~140.5 | C -B |

| ~138.0 | C -Cl |

| ~137.5 | C -CH₃ |

| ~135.0 | C -CH₃ |

| ~132.0 | Ar-C H |

| ~128.0 | Ar-C H |

| ~21.0 | Ar-C H₃ |

| ~20.5 | Ar-C H₃ |

Note: The signal for the carbon attached to boron can sometimes be difficult to observe due to broadening.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of (2-Chloro-3,5-dimethylphenyl)boronic acid will be characterized by absorptions corresponding to the O-H, C-H, C=C, C-B, and C-Cl bonds.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500-3200 | Broad, Strong | O-H stretch (from B(OH)₂) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (from CH₃) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1350-1300 | Strong | B-O stretch |

| ~1100-1000 | Medium | C-B stretch |

| ~800-700 | Strong | C-Cl stretch |

Experimental Protocol for FT-IR (ATR):

-

Sample Preparation: Place a small amount of the solid (2-Chloro-3,5-dimethylphenyl)boronic acid directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: The software will automatically perform the background subtraction and generate the transmittance or absorbance spectrum.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also offer structural clues based on the fragmentation pattern. For (2-Chloro-3,5-dimethylphenyl)boronic acid, the presence of chlorine and boron isotopes will result in a characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrometry Data:

-

Molecular Weight: 184.42 g/mol

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak cluster corresponding to the different isotopes of boron (¹⁰B and ¹¹B) and chlorine (³⁵Cl and ³⁷Cl). The most abundant peak will correspond to the molecule containing ¹¹B and ³⁵Cl.

-

Key Fragmentation Pathways:

-

Loss of H₂O from the boronic acid group.

-

Loss of the entire B(OH)₂ group.

-

Cleavage of the methyl groups.

-

Loss of the chlorine atom.

-

Experimental Protocol for GC-MS (Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Injector temperature: 250 °C

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier gas: Helium

-

-